N-[(tert-Butylcarbamoyl)oxy]acetamide
Description
N-[(tert-Butylcarbamoyl)oxy]acetamide is a carbamoyloxy acetamide derivative characterized by a tert-butylcarbamoyloxy (O-C(=O)-N-(C(CH₃)₃)) group attached to an acetamide backbone.
Properties
CAS No. |
88074-62-8 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
acetamido N-tert-butylcarbamate |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-12-6(11)8-7(2,3)4/h1-4H3,(H,8,11)(H,9,10) |
InChI Key |
FFZQSKBTORUYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOC(=O)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(tert-Butyl)acetamide Derivatives
Key Compounds :
- N-(tert-butyl)acetamide 2aa (liquid, 50% yield)
- N-(tert-butyl)acetamide 2ab (solid, 68% yield, m.p. 92.8–94.6°C)
- N-cyclohexylacetamide 2ac (solid, 85% yield)
Structural Differences: Unlike N-[(tert-Butylcarbamoyl)oxy]acetamide, these derivatives lack the carbamoyloxy (O-C(=O)-N) moiety.
Synthetic Insights :
The synthesis of these derivatives () utilized Rh₂(CO)₄Cl₂ catalysts and Na₃PO₄ as a base, with yields inversely correlated to steric bulk (e.g., 50% for tert-butyl vs. 85% for cyclohexyl). This suggests that introducing additional functional groups (e.g., carbamoyloxy) in this compound may further reduce synthetic efficiency .
Applications :
Used as intermediates in organic synthesis, these compounds highlight the role of alkyl substituents in tuning physical states (liquid vs. solid) and solubility profiles.
Oxamyl (N,N-Dimethylcarbamoyloxyimino-2-(methylthio)acetamide)
Structural Features :
Oxamyl () shares the carbamoyloxy-acetamide core but includes a dimethylcarbamoyloxy group and a methylthio substituent. Its molecular weight (219.26 g/mol) exceeds that of this compound (174.20 g/mol), primarily due to the methylthio group.
Functional Differences :
- The methylthio group enhances pesticidal activity by interacting with biological targets, a feature absent in the target compound.
Applications :
Oxamyl is a broad-spectrum pesticide, indicating that carbamoyloxy acetamides can exhibit bioactivity. The tert-butyl group in this compound may confer greater environmental persistence due to increased lipophilicity .
N-(tert-Octyl)acetoacetamide
Structural Contrast :
This compound () features a tert-octyl group and an acetoacetamide backbone (CH₃-C(=O)-CH₂-C(=O)-N-), differing from the carbamoyloxy-acetamide structure. The tert-octyl group’s greater bulk (C₈H₁₇ vs. C(CH₃)₃) reduces solubility in polar solvents compared to the target compound.
Physicochemical Properties :
- Molecular weight: 213.32 g/mol (vs. 174.20 g/mol for the target compound).
- The acetoacetamide moiety enables keto-enol tautomerism, which is absent in this compound.
Applications :
Primarily used in industrial synthesis, its lack of carbamoyloxy functionality limits bioactivity compared to pesticidal carbamoyloxy analogs .
Fluorinated Carbamoyloxy Acetamides
Example: N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide ().
Structural Complexity: This fluorinated derivative incorporates a tert-butylcarbamoyl group within a larger, multifunctional scaffold.
Applications :
Such compounds are typically explored in pharmaceuticals, suggesting that the tert-butylcarbamoyl moiety may serve as a stabilizing substituent in drug design .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Physical State | Key Applications |
|---|---|---|---|---|---|
| This compound | C₇H₁₄N₂O₃ | 174.20 | Carbamoyloxy, tert-butyl, acetamide | Solid* | Agrochemical R&D |
| N-(tert-butyl)acetamide 2aa | C₆H₁₃NO | 115.18 | Acetamide, tert-butyl | Liquid | Synthetic intermediate |
| Oxamyl | C₇H₁₃N₃O₃S | 219.26 | Carbamoyloxy, methylthio, acetamide | Solid | Pesticide |
| N-(tert-octyl)acetoacetamide | C₁₂H₂₃NO₂ | 213.32 | Acetoacetamide, tert-octyl | Solid | Industrial synthesis |
*Assumed based on structural analogs.
Research Findings and Implications
- Synthetic Challenges : The tert-butyl group in carbamoyloxy acetamides may lower reaction yields due to steric hindrance, as seen in N-(tert-butyl)acetamide derivatives .
- Bioactivity Potential: Carbamoyloxy acetamides like Oxamyl demonstrate pesticidal activity, suggesting this compound could be optimized for similar uses with modified substituents .
- Environmental Fate : Increased lipophilicity from the tert-butyl group may enhance environmental persistence compared to smaller alkyl analogs, necessitating further ecotoxicological studies.
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